molecular formula C8H7ClN4O2S B2781341 Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate CAS No. 2551120-10-4

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Cat. No.: B2781341
CAS No.: 2551120-10-4
M. Wt: 258.68
InChI Key: VKKMFPKLPRESBX-UHFFFAOYSA-N
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Description

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a heterocyclic compound that features a thiazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves the formation of the thiazole and pyrazine rings followed by their fusion. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization from ethanol to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is unique due to the specific combination of thiazole and pyrazine rings, which confer distinct biological activities not commonly found in other compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Biological Activity

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate, with the CAS number 2551120-10-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H7ClN4O2SC_8H_7ClN_4O_2S, with a molecular weight of 258.69 g/mol. The structure features a thiazole ring fused with a pyrazine ring, which is significant for its biological activity.

PropertyValue
CAS Number2551120-10-4
Molecular FormulaC₈H₇ClN₄O₂S
Molecular Weight258.69 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological effects of this compound have not been extensively detailed in the literature; however, analogs have shown promising results.

Antimicrobial Activity

A study on thiazole-pyrazine derivatives demonstrated that modifications in the structure can significantly influence antimicrobial potency. For example, compounds with thiazole and pyrazine rings were tested against various bacterial strains and showed varying degrees of efficacy depending on their substituents . this compound is hypothesized to follow similar trends due to its structural components.

Anti-inflammatory Properties

Thiazolo derivatives have been investigated for their anti-inflammatory properties. For instance, compounds exhibiting high lipophilicity and favorable pharmacokinetic profiles were shown to reduce inflammation in vitro and in vivo models . The presence of the thiazole moiety in this compound suggests potential for similar anti-inflammatory activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications at specific positions on the thiazole or pyrazine rings can enhance potency while minimizing toxicity. For example:

  • Substituents : Variations in halogen substituents (such as chlorine) can significantly affect binding affinity to target enzymes or receptors.
  • Functional Groups : The introduction of different functional groups at the 2-position of the pyrazine ring has been shown to alter biological activity .

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors may lead to alterations in signaling pathways associated with inflammation or cell proliferation.

Properties

IUPAC Name

ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-2-15-8(14)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKMFPKLPRESBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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